N4-Phenylpyridine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N-phenylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVDAATDDOHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442035 | |
| Record name | N4-Phenylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35826-31-4 | |
| Record name | N4-Phenylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-phenylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N4 Phenylpyridine 3,4 Diamine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis focuses on building the core molecular framework through precursor-based routes and reduction pathways. These methods are fundamental to generating the foundational pyridine-3,4-diamine structure required for subsequent arylation.
The synthesis of the key intermediate, 3,4-diaminopyridine (B372788), can be accomplished through a multi-step reaction sequence starting from readily available materials like 4-hydroxypyridine or 4-methoxypyridine. google.com A common pathway involves the nitration of a 4-substituted pyridine (B92270), followed by nucleophilic substitution and subsequent reduction.
A representative synthetic route is outlined below:
Nitration: 4-methoxypyridine is treated with fuming nitric acid in the presence of concentrated sulfuric acid to yield 4-methoxy-3-nitropyridine. google.com
Amination: The resulting 4-methoxy-3-nitropyridine undergoes reaction with strong ammonia water, where the methoxy (B1213986) group is displaced by an amino group to form 4-amino-3-nitropyridine. google.com
Reduction: The nitro group of 4-amino-3-nitropyridine is then reduced to an amino group, yielding the final precursor, 3,4-diaminopyridine. This reduction is typically achieved via catalytic hydrogenation, as detailed in the following section. google.com
This three-step process is more efficient than older, five-step methods that involved chlorinated intermediates, offering higher yields and improved purity. google.com The resulting 3,4-diaminopyridine is the direct precursor for the N-arylation step to produce N4-Phenylpyridine-3,4-diamine.
Catalytic hydrogenation is a crucial step in the synthesis of pyridine-3,4-diamine from its nitro-amino precursor. This method is widely employed for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profile. The process involves reacting the substrate, such as 4-amino-3-nitropyridine, with hydrogen gas under pressure in the presence of a metal catalyst.
Commonly used catalysts for this transformation include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney Nickel
The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at elevated temperatures (65-85°C) and pressures (1.0-4.0 MPa). google.com This hydrogenation reduction process is known for its high product purity (often >99%) and excellent yields (typically 96-97%). google.com The direct catalytic reduction of a precursor like N-phenyl-3-nitropyridin-4-amine would also yield the target compound, though the synthesis of this specific precursor is less commonly detailed.
Strategies for Functionalization and Derivatization
Once the pyridine-3,4-diamine core is synthesized, various strategies can be employed to introduce the N4-phenyl group and further functionalize the molecule on either the pyridine or phenyl moiety.
The introduction of the phenyl group onto the 4-amino position of pyridine-3,4-diamine is most effectively achieved through palladium-catalyzed C–N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. nih.govresearchgate.net This powerful reaction forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide. acs.org
The reaction involves treating pyridine-3,4-diamine with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. mit.eduacs.org The N-arylation is generally regioselective for the 4-position amino group over the 3-position, which can be attributed to the lower steric hindrance at the N4 position.
| Catalyst | Ligand | Base | Solvent | Typical Yield Range (%) | Reference |
| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | 27-82 | nih.gov |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 70-94 | beilstein-journals.org |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Moderate to Good | acs.org |
This table presents typical conditions for Buchwald-Hartwig amination on related aminopyrimidine and amide substrates, which are applicable to the arylation of pyridine-3,4-diamine.
Further functionalization of the pyridine ring in this compound allows for the synthesis of a diverse range of derivatives. Several modern synthetic methods enable the regioselective introduction of substituents at specific positions.
One advanced strategy involves the generation of a 3,4-pyridyne intermediate from a suitably substituted precursor, such as a 3-chloro-2-alkoxypyridine. nih.govresearchgate.net This highly reactive intermediate can then be trapped by various nucleophiles. For instance, treatment with an organomagnesium reagent (Grignard reagent) can lead to the regioselective addition of a group at the C4 position, followed by quenching with an electrophile at the C3 position, resulting in a 2,3,4-trisubstituted pyridine. nih.govresearchgate.net
Another method for achieving C4-selectivity is through the use of N-aminopyridinium salts. nih.gov This approach allows for the direct C4-arylation of the pyridine ring under mild, catalyst-free conditions, using a base to promote the nucleophilic addition of an electron-rich (hetero)aryl group. nih.gov These methods provide powerful tools for modifying the pyridine core of the target molecule.
Modification of the N4-phenyl ring is most commonly achieved by utilizing a substituted aryl halide in the initial palladium-catalyzed C–N cross-coupling reaction. By starting with derivatives of bromobenzene or iodobenzene (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, or 4-bromobenzonitrile), a wide array of substituents can be incorporated onto the phenyl ring of the final product. This approach offers a straightforward and high-yielding route to diverse analogs. nih.govresearchgate.net
Deuteration Approaches for Modified Derivatives
The strategic incorporation of deuterium into pharmacologically active molecules is a well-established method to enhance their metabolic stability by leveraging the kinetic isotope effect. While specific literature on the deuteration of this compound is not extensively detailed, general and versatile methods for the selective deuteration of amines and heterocyclic compounds can be applied. These approaches offer a pathway to novel deuterated derivatives with potentially improved pharmacokinetic profiles.
One prominent strategy involves a metal-free reduction of ynamides using a combination of triflic acid and a deuterated silane, such as triethylsilane-d. This method facilitates the selective introduction of deuterium at the α and/or β positions relative to the nitrogen atom. For a derivative of this compound, this could be conceptually applied by first converting one of the amino groups into a suitable ynamide precursor, followed by the deuteration-reduction step.
Another widely applicable technique is palladium-catalyzed deuterium exchange. For instance, the generation of deuterium gas (D₂) via a Pd/C-catalyzed H₂-D₂O exchange, followed by its use in a reduction reaction, can effectively install deuterium atoms. nih.gov This has been successfully employed in the deuteration of benzylamines by reducing the corresponding benzonitrile with D₂ in the presence of DCl. nih.gov A similar approach could be envisioned for derivatives of this compound where a nitrile precursor is reduced to a deuterated aminomethyl group.
The following table outlines potential deuteration strategies that could be adapted for this compound derivatives, based on established methodologies for analogous compounds. nih.govnih.gov
| Method | Deuterating Reagent(s) | Potential Application Site on Derivative | Key Features |
| Ynamide Reduction | Triflic acid, Triethylsilane-d | α and/or β positions to an amino group | Metal-free, versatile, high levels of deuterium incorporation. nih.gov |
| Catalytic Deuterium Gas Exchange | Pd/C, D₂ (from D₂O), DCl | Reduction of a nitrile to a deuterated amine | Efficient for methylene deuteration. nih.gov |
These methodologies provide a robust toolkit for the synthesis of selectively deuterated this compound derivatives, enabling detailed investigation into the metabolic advantages conferred by deuterium substitution.
Macrocyclization and Ligand Scaffold Construction Incorporating Diamine Units
The vicinal diamine motif of this compound makes it an excellent building block for the construction of macrocyclic structures and complex ligand scaffolds. Macrocycles containing pyridine and diamine units are of significant interest due to their diverse applications in coordination chemistry, catalysis, and molecular recognition.
A primary route to such macrocycles is through Schiff base condensation reactions between a diamine and a dialdehyde. This approach can lead to the formation of various macrocyclic imines, including [2+2], [3+3], and [4+4] condensation products, depending on the reaction conditions, choice of solvent, and the use of metal templates. nih.govresearchgate.net For instance, the condensation of this compound with a suitable aromatic dialdehyde, such as 2,6-diformylpyridine, could yield a library of macrocyclic Schiff bases. The inherent asymmetry of the N4-phenyl-substituted diamine could introduce interesting stereochemical and conformational properties to the resulting macrocycles.
Subsequent reduction of the imine functionalities within these macrocycles, typically using a reducing agent like sodium borohydride, would yield the corresponding macrocyclic amines. researchgate.net These saturated macrocycles often exhibit greater flexibility and different coordination properties compared to their rigid imine precursors.
The synthesis of peptide-like macrocycles incorporating pyridine units has also been reported, utilizing standard peptide coupling reagents. researchgate.net This methodology could be adapted to incorporate the this compound unit into larger, more complex macrocyclic frameworks with potential biological applications. The diamine could be acylated with appropriate dicarboxylic acids or amino acids, followed by intramolecular cyclization.
The table below summarizes key macrocyclization strategies that could incorporate this compound.
| Macrocycle Type | Reaction Strategy | Key Reagents | Potential Products |
| Imine Macrocycles | Schiff Base Condensation | Aromatic Dialdehydes (e.g., 2,6-diformylpyridine) | [2+2], [3+3], [4+4] macrocyclic imines. nih.govresearchgate.net |
| Amine Macrocycles | Reduction of Imine Macrocycles | Sodium Borohydride | Saturated macrocyclic polyamines. researchgate.net |
| Peptide-like Macrocycles | Amide Bond Formation & Cyclization | Dicarboxylic acids, Peptide coupling reagents (e.g., HATU, EDC) | Large, flexible macrocycles with amide linkages. researchgate.net |
The ability of the pyridine nitrogen and the diamine nitrogens to coordinate with metal ions makes these macrocycles promising candidates as ligands for the construction of mono- or polynuclear metal complexes. The N4-phenyl substituent can be further functionalized to modulate the electronic properties and solubility of both the free macrocycle and its metal complexes.
Spectroscopic and Structural Elucidation of N4 Phenylpyridine 3,4 Diamine and Its Complexes
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For N4-Phenylpyridine-3,4-diamine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the amino groups. The protons on the pyridine ring (H-2, H-5, H-6) would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The phenyl group protons would also resonate in the aromatic region, with their chemical shifts influenced by the amino linkage. The N-H protons of the amino groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the pyridine ring are expected to appear in the range of δ 110-160 ppm. The phenyl ring carbons would also resonate in the aromatic region. The carbon atom attached to the nitrogen (ipso-carbon) would have a characteristic chemical shift.
2D NMR: Two-dimensional NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the phenyl group and the pyridine core via the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine Ring C-2 | ~8.0 - 8.2 (d) | ~145 - 150 | Expected to be downfield due to proximity to the ring nitrogen. |
| Pyridine Ring C-3 | - | ~120 - 125 | Carbon bearing an amino group. |
| Pyridine Ring C-4 | - | ~140 - 145 | Carbon bearing the phenylamino group. |
| Pyridine Ring C-5 | ~6.8 - 7.0 (d) | ~115 - 120 | Expected to be upfield relative to other pyridine protons. |
| Pyridine Ring C-6 | ~7.8 - 8.0 (s) | ~135 - 140 | |
| Phenyl Ring C-1' | - | ~140 - 145 | Ipso-carbon attached to the nitrogen atom. |
| Phenyl Ring C-2'/6' | ~7.1 - 7.3 (d) | ~120 - 125 | Ortho protons. |
| Phenyl Ring C-3'/5' | ~7.3 - 7.5 (t) | ~128 - 130 | Meta protons. |
| Phenyl Ring C-4' | ~7.0 - 7.2 (t) | ~118 - 122 | Para proton. |
| 3-NH₂ | Broad, ~3.5 - 5.0 | - | Chemical shift is solvent and concentration-dependent. |
| 4-NH | Broad, ~5.0 - 6.0 | - | Chemical shift is solvent and concentration-dependent. |
Note: Predicted values are based on data from analogous compounds such as N-phenyl-1,4-benzenediamine and substituted pyridines. Actual experimental values may vary. core.ac.uk
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
MS (Electron Ionization): The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of amino groups and cleavage at the C-N bond connecting the phenyl and pyridine rings. The mass spectrum of the closely related N-phenyl-1,4-benzenediamine shows a strong molecular ion peak, which is also the base peak, indicating the stability of the aromatic system nist.gov.
HRMS (High-Resolution Mass Spectrometry): This technique would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula of this compound and confirming its composition.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method is useful for analyzing complex mixtures and studying the fragmentation of the parent ion in detail, which helps in the structural confirmation of the molecule and its metabolites or degradation products.
FAB-Mass (Fast Atom Bombardment Mass Spectrometry): For metal complexes of this compound, FAB-MS is a soft ionization technique that can be used to characterize the intact metal-ligand species, providing information on the stoichiometry and composition of the complex.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be rich in information. Key absorption bands would include:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) group, and a single N-H stretching band for the secondary amine (-NH-).
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.
C-N Stretching: Aromatic C-N stretching vibrations would be observed in the 1250-1360 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum aps.orgresearchgate.net. The symmetric vibrations of the molecule are typically more Raman active.
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| N-H Asymmetric Stretch (NH₂) | ~3450 - 3480 | Weak | Characteristic of primary amines. |
| N-H Symmetric Stretch (NH₂) | ~3350 - 3380 | Weak | Characteristic of primary amines. |
| N-H Stretch (Secondary Amine) | ~3300 - 3350 | Weak | |
| Aromatic C-H Stretch | ~3000 - 3100 | Strong | |
| N-H Scissoring (NH₂) | ~1600 - 1630 | Medium | |
| Aromatic Ring C=C/C=N Stretch | ~1400 - 1600 | Strong | A series of bands corresponding to the vibrations of both the pyridine and phenyl rings. For instance, Hofmann-Td type complexes with 4-phenylpyridine show bands in this region researchgate.net. |
| Aromatic C-N Stretch | ~1250 - 1360 | Medium | |
| Ring Breathing | Not prominent | Strong | A strong, sharp band characteristic of the aromatic rings. |
Note: Predictions are based on general spectroscopic principles and data from similar molecules like 4-phenylpyridine and diaminopyridines. aps.orgresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show intense absorption bands in the UV region due to π-π* transitions within the conjugated aromatic system, which includes both the pyridine and phenyl rings.
The presence of amino groups (auxochromes) with lone pairs on the nitrogen atoms can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylpyridine. Studies on similar aromatic diamines have shown absorption maxima around 305 nm researchgate.net. For metal complexes, new absorption bands may appear in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions, which can provide insights into the electronic structure and geometry of the complex sharif.edu.
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state sample.
Single Crystal X-ray Diffraction: If suitable single crystals of this compound or its complexes can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles. It can also reveal details about the planarity of the molecule and the conformation of the phenyl ring relative to the pyridine ring. Furthermore, analysis of the crystal packing can elucidate intermolecular interactions such as hydrogen bonding involving the amino groups, which governs the supramolecular architecture. While the crystal structure for the target compound is not available, studies on related structures like 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine provide a reference for the types of structural features that can be determined mdpi.com.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It is useful for phase identification, assessing sample purity, and studying crystalline transformations. The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid.
Computational Approaches for Structural and Electronic Analysis
In conjunction with experimental techniques, computational chemistry provides powerful tools for analyzing the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing data on bond lengths, angles, and dihedral angles that can be compared with experimental X-ray data if available.
Predict Spectroscopic Properties: Computational methods can simulate IR and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental bands cardiff.ac.uk. Similarly, NMR chemical shifts and UV-Vis electronic transitions can be predicted to support experimental findings.
Analyze Electronic Structure: DFT can be used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic excitation properties of the molecule. Studies on related N,N'-substituted p-phenylenediamines have utilized such methods to understand their electronic behavior researchgate.net. For metal complexes, these calculations can elucidate the nature of the metal-ligand bonding nih.gov.
By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, bonding, and electronic properties of this compound and its complexes can be achieved.
Density Functional Theory (DFT) Calculations and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govmdpi.comnih.gov For this compound, DFT calculations are essential for determining its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net
This optimization is achieved by employing a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The process systematically alters the molecule's geometry to find the conformation with the minimum electronic energy. The resulting optimized structure provides a wealth of information, including precise bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for all subsequent spectroscopic and reactivity analyses.
Table 1: Key Geometric Parameters Determined by DFT for this compound
| Parameter Type | Examples of Parameters to be Calculated | Description |
|---|---|---|
| Bond Lengths | C-C, C-N, N-H, C-H | The equilibrium distance between the nuclei of two bonded atoms (measured in Ångströms). |
| Bond Angles | C-N-C, C-C-N, H-N-H | The angle formed between three connected atoms (measured in degrees). |
| Dihedral Angles | C-C-C-C, C-N-C-C | The angle between two intersecting planes, which defines the rotational conformation of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map is generated by plotting the electrostatic potential on the surface of the molecule's electron density.
For this compound, the MEP map would display regions of varying color, typically ranging from red to blue.
Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, signifying electron-rich zones. For this molecule, such regions would be expected around the highly electronegative nitrogen atoms of the pyridine ring and the two amino groups. These sites are the most likely targets for electrophilic attack. researchgate.net
Blue Regions : This color highlights areas of positive electrostatic potential, representing electron-poor zones. These would primarily be located around the hydrogen atoms, particularly those of the amino groups, making them susceptible to nucleophilic attack. nih.gov
The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by converting the calculated molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. uni-muenchen.dewikipedia.orgwisc.edu This method offers a detailed understanding of charge transfer and intramolecular delocalization effects. taylorandfrancis.com
Table 2: Parameters from NBO Analysis for this compound
| NBO Parameter | Description | Significance |
|---|---|---|
| Natural Atomic Charge | The charge assigned to each atom based on the distribution of electrons in the NBOs. | Indicates the ionicity and charge distribution across the molecule. |
| Orbital Occupancy | The number of electrons in a given NBO (ideally close to 2 for a Lewis-type orbital). | Deviations from 2.0 indicate electron delocalization. |
| Stabilization Energy (E(2)) | The calculated energy of donor-acceptor (filled-unfilled orbital) interactions. wisc.edu | Quantifies the energetic importance of hyperconjugative and charge-transfer interactions. |
Frontier Molecular Orbital Analysis (HOMO-LUMO Band Energy)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
HOMO : As the outermost orbital containing electrons, the HOMO acts as the electron donor. Its energy level is related to the ionization potential.
LUMO : As the lowest energy orbital without electrons, the LUMO acts as the electron acceptor. Its energy is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the regions of the molecule most involved in electron donation and acceptance.
Table 3: Frontier Molecular Orbital Parameters
| Parameter | Formula | Chemical Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Related to the capacity to donate an electron. |
| LUMO Energy (E_LUMO) | - | Related to the capacity to accept an electron. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A key indicator of chemical reactivity, polarizability, and kinetic stability. nih.gov |
Quantum Chemical Topology Methods (e.g., Bader's Theory of Atoms in Molecules (AIM))
The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's Theory, defines chemical structures like atoms and bonds based on the topology of the electron density (ρ). uni-rostock.dewikipedia.orgias.ac.in This approach provides a rigorous, physics-based definition of chemical bonding. researchgate.net
The AIM analysis of this compound would involve locating the critical points in the electron density field. A Bond Critical Point (BCP) is a point of minimum electron density between two atoms, yet a maximum in the other two directions, indicating a bond path between them. ias.ac.inresearchgate.net The properties of the electron density at the BCP are used to classify the nature of the chemical bond. researchgate.net
Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region.
This analysis would allow for a precise characterization of every interatomic interaction within the molecule, from the strong covalent C-N bonds to potential weaker intramolecular hydrogen bonds.
Coordination Chemistry of N4 Phenylpyridine 3,4 Diamine
Ligand Design and Coordination Modes
The design of ligands based on the N4-Phenylpyridine-3,4-diamine framework allows for the synthesis of metal complexes with tailored properties. The arrangement and availability of the nitrogen donor atoms influence the coordination mode, leading to different structural architectures.
This compound can function as a monodentate ligand, coordinating to a metal center through a single nitrogen atom. More commonly, it acts as a multidentate ligand, utilizing two or more nitrogen atoms to bind to a metal ion. This multidentate coordination can be bidentate, tridentate, or tetradentate, depending on the specific ligand design and reaction conditions. For instance, some ligands can act as neutral bidentate ligands. The versatility in coordination modes allows for the formation of a wide range of complex structures with varying geometries.
The coordination environment can be influenced by the solvent, with some square planar complexes having the ability to coordinate additional ligands in solution, leading to equilibria between four, five, and six-coordinate complexes. researchgate.net For example, diamagnetic square planar Ni(II) complexes can transform into paramagnetic octahedral species in the presence of coordinating solvents or additional ligands. researchgate.net
The ability of this compound to act as a multidentate ligand leads to the formation of chelate rings, which significantly enhances the stability of the resulting metal complexes. This phenomenon, known as the chelation effect, is a key factor in the formation of robust coordination compounds. The stability of these complexes is influenced by the number and size of the chelate rings, with five- and six-membered rings being the most common and stable.
Ligands derived from this compound can be designed to act as tetradentate nitrogen donor ([N4]) systems. researchgate.net In these systems, all four nitrogen atoms coordinate to a single metal center, resulting in a highly stable complex. researchgate.net The geometry of these complexes is often octahedral or distorted octahedral. illinois.edu The specific conformation of the tetradentate ligand, such as a κ4 conformation, can lead to variations in the coordination geometry. illinois.edu Such systems are of significant interest due to their relevance in bioinorganic chemistry and catalysis. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
This compound and related ligands form complexes with a wide range of transition metal ions.
Cu(II): Copper(II) complexes often exhibit square planar or distorted square pyramidal geometries. rsc.orgnih.gov The ligands can act as tridentate NNO donors, forming pentacoordinated complexes. nih.gov The stoichiometry of the complexes can be influenced by the amount of ligand used during synthesis. nih.gov
Ni(II): Nickel(II) complexes can adopt various geometries, including square planar and octahedral. researchgate.netresearchgate.net The magnetic properties of the complex, whether diamagnetic or paramagnetic, can help in determining the geometry. researchgate.netresearchgate.netchemrevlett.com For instance, a diamagnetic Ni(II) complex often suggests a square planar geometry. chemrevlett.com
Co(II): Cobalt(II) complexes are known to form with ligands containing N-donor atoms, often resulting in octahedral or trigonal planar geometries. rasayanjournal.co.innih.gov The effective magnetic moment of these complexes can provide insights into the number of unpaired electrons and the coordination environment. rasayanjournal.co.in
Pd(II) and Pt(II): Palladium(II) and Platinum(II) complexes typically adopt a square-planar geometry. nih.govmdpi.com These complexes can be synthesized with various pyridine-based ligands, and their properties can be tuned by modifying the substituents on the ligand. nih.govresearchgate.net The ligands can act as N,N-bidentate chelating agents. rsc.org
Ru(III) and Ir(III): Ruthenium and Iridium complexes, often in the +2 or +3 oxidation state, can form pseudo-octahedral or octahedral geometries. mdpi.comresearchgate.net Iridium(III) complexes with ligands like 2-phenylpyridine (B120327) are known for their photophysical properties. nih.govwikipedia.org
Mn(II) and Zn(II): Manganese(II) and Zinc(II) complexes have been synthesized with various N-donor ligands, resulting in different coordination geometries, including distorted octahedral and five-coordinate structures. researchgate.netmdpi.com The coordination can involve nitrogen and oxygen donor atoms from the ligand. nih.gov
Here is an interactive data table summarizing the coordination chemistry of this compound with various transition metals:
| Metal Ion | Typical Geometries | Magnetic Properties | Spectroscopic Features |
| Cu(II) | Square planar, Distorted square pyramidal, Pentacoordinated rsc.orgnih.govmdpi.com | Paramagnetic rasayanjournal.co.in | d-d transitions in electronic spectra mdpi.com |
| Ni(II) | Square planar, Octahedral researchgate.netresearchgate.netchemrevlett.comluc.edu | Diamagnetic (square planar), Paramagnetic (octahedral) researchgate.netresearchgate.netchemrevlett.com | d-d transitions in electronic spectra researchgate.net |
| Co(II) | Octahedral, Trigonal planar rasayanjournal.co.innih.govrsc.org | Paramagnetic rasayanjournal.co.innih.gov | Ligand to metal charge transfer (LMCT) bands nih.gov |
| Pd(II) | Square planar nih.govresearchgate.net | Diamagnetic researchgate.net | Characterized by 1H NMR and X-ray diffraction nih.govrsc.org |
| Pt(II) | Square planar mdpi.comresearchgate.netrsc.org | Diamagnetic researchgate.net | Characterized by 1H NMR and X-ray diffraction mdpi.comrsc.org |
| Ru(III) | Pseudo-octahedral mdpi.comresearchgate.net | Paramagnetic | Metal-centered oxidation in electrochemistry researchgate.net |
| Ir(III) | Octahedral mdpi.comnih.gov | Diamagnetic | Luminescent properties nih.gov |
| Mn(II) | Distorted octahedral, Five-coordinate researchgate.netnih.govmdpi.com | Paramagnetic | Characterized by FT-IR and electronic spectroscopy nih.gov |
| Zn(II) | Distorted octahedral, Five-coordinate researchgate.netmdpi.comnih.govnih.gov | Diamagnetic | Characterized by 1H NMR and mass spectrometry mdpi.com |
The synthesis of coordination compounds involving this compound and its derivatives typically involves several common methodologies.
A general approach is the direct reaction of the ligand with a metal salt in a suitable solvent, often under reflux. rasayanjournal.co.innih.gov The choice of solvent (e.g., methanol, ethanol) and reaction conditions (e.g., temperature, reaction time) can influence the nature of the final product. nih.govrasayanjournal.co.innih.govmdpi.com
Hydrothermal synthesis is another method employed, particularly for crystalline products. mdpi.com This technique involves heating the reactants in a sealed container, such as a Teflon-lined autoclave, at elevated temperatures. mdpi.com
The molar ratio of metal to ligand is a critical parameter that can determine the stoichiometry of the resulting complex. rasayanjournal.co.in For instance, varying the ratio can lead to the formation of complexes with different numbers of coordinated ligands. rasayanjournal.co.in
The characterization of the synthesized complexes is crucial to confirm their structure and purity. Common techniques include:
Spectroscopic Methods: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. nih.govnih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of its geometry. rasayanjournal.co.innih.gov NMR spectroscopy (1H, 13C) is valuable for characterizing the ligand environment in diamagnetic complexes. rsc.orgmdpi.com
Analytical Methods: Elemental analysis is used to determine the empirical formula of the complex. rsc.org Molar conductivity measurements can distinguish between electrolyte and non-electrolyte complexes. researchgate.net
Reactivity and Mechanistic Investigations of N4 Phenylpyridine 3,4 Diamine
Chemical Reactions and Transformations
The dual amine groups in an ortho configuration on the pyridine (B92270) core make N4-Phenylpyridine-3,4-diamine a valuable precursor for a variety of chemical transformations.
The most prominent reaction of pyridine-3,4-diamines is their use as building blocks for the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-c]pyridines. This transformation typically involves a condensation reaction with a reagent that provides a one-carbon unit, which forms the C2 position of the new imidazole ring.
A specific example of this reactivity for this compound involves its reaction with propionic acid in the presence of phosphorous oxychloride. googleapis.com The mixture is heated at reflux for 10 hours to facilitate the cyclization and form the corresponding 2-ethyl-N-phenyl-imidazo[4,5-c]pyridine derivative. googleapis.com This type of reaction, known as the Phillips condensation, is a general and effective method for creating the imidazopyridine scaffold from ortho-diaminopyridines and carboxylic acids. While detailed studies on this compound are specific, the general reactivity pattern is well-established for the parent compound, 3,4-diaminopyridine (B372788), which readily condenses with various aldehydes and carboxylic acids. nih.govresearchgate.netnih.gov
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| This compound, Propionic acid | Phosphorous oxychloride, Reflux, 10 h | Fused Imidazo[4,5-c]pyridine derivative | googleapis.com |
Carbon-nitrogen bond formation is fundamental to the synthesis of this compound itself. The N-phenyl group is typically introduced via a nucleophilic aromatic substitution reaction. For instance, the precursor 3-Nitro-N-phenylpyridin-4-amine is synthesized by reacting 4-chloro-3-nitropyridine with aniline (B41778). escholarship.org This reaction establishes the key C4-N bond.
The amino groups of this compound are nucleophilic and can theoretically participate in further C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions. tcichemicals.comresearchgate.net These palladium- or copper-catalyzed methods are widely used to form C-N bonds between aryl halides and amines. tcichemicals.commdpi.com While specific examples employing this compound as the amine component are not detailed in available literature, its structure is suitable for such transformations to create more complex nitrogen-containing molecules.
Derivatives of this compound can be prepared to introduce specific functional groups, altering the molecule's properties. An example is the synthesis of 2-Chloro-N4-phenylpyridine-3,4-diamine. escholarship.org This compound is prepared from its nitro precursor, 2-chloro-3-nitro-N-phenylpyridin-4-amine, via reduction. The nitro group is selectively reduced to a primary amine using tin(II) chloride (SnCl2) in concentrated hydrochloric acid under reflux conditions. escholarship.org This demonstrates that the core structure is stable to strongly acidic and reducing conditions and that functional groups can be introduced on the pyridine ring for further modification.
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Chloro-3-nitro-N-phenylpyridin-4-amine | SnCl2, 12 M HCl, Reflux, 3 h | 2-Chloro-N4-phenylpyridine-3,4-diamine | escholarship.org |
Reaction Mechanism Studies
Detailed mechanistic investigations specifically targeting this compound are not extensively documented in the public literature. However, the mechanisms for its principal reactions can be inferred from well-understood transformations of analogous compounds.
There are no specific studies found detailing the mechanistic pathways of catalyzed reactions such as CO2 reduction or C-H amination using this compound. For catalyzed C-N bond formation, general mechanisms are proposed. For instance, gold(III)-catalyzed intramolecular amination is suggested to proceed through the coordination of a nitrogen donor to the metal center, followed by intramolecular C-H bond activation to form a metallacycle intermediate. mdpi.com Subsequent reductive elimination leads to the formation of the C-N bond. mdpi.com This type of pathway could be relevant for potential catalytic applications of this compound or its derivatives. The Phillips condensation reaction to form imidazopyridines is an acid-catalyzed process involving nucleophilic attack of one amino group on the protonated carboxylic acid, followed by dehydration and subsequent intramolecular cyclization and aromatization.
Specific identification of reaction intermediates and transition states for reactions involving this compound has not been reported. For the general class of gold-catalyzed C-N bond formations, a cyclometalated species is proposed as a key intermediate. mdpi.com In other related reactions, such as the formation of aminobenzopyranones, the formation of a stable iminium ion has been postulated as a key step in the reaction mechanism. mdpi.com These examples from related chemistries provide plausible models for the types of intermediates that might be involved in the transformations of this compound.
Computational Reaction Pathway Elucidation and Kinetic Analysis
Information regarding the computational elucidation of reaction pathways and kinetic analysis for this compound is not available in the reviewed literature.
Advanced Applications of N4 Phenylpyridine 3,4 Diamine and Its Derivatives
Applications in Medicinal Chemistry and Biological Sciences
The structural motifs present in N4-Phenylpyridine-3,4-diamine are recognized pharmacophores, leading to extensive investigation into the biological activities of its derivatives. These compounds have shown significant promise as anticancer, antiviral, and neuromuscular modulating agents, as well as forming metal complexes with potent antimicrobial properties.
Derivatives of N-phenyl-substituted pyridine- and pyrimidine-diamines have emerged as a potent class of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression of EGFR is linked to the development of numerous cancers, making its inhibition a critical therapeutic strategy. frontiersin.org
A series of novel N2,N4-diphenylpyrimidine-2,4-diamine derivatives were synthesized and evaluated for their anticancer potential. rsc.org Many of these compounds exhibited potent cytotoxicity against various tumor cell lines and demonstrated significant inhibitory activity against EGFR tyrosine kinase. rsc.org For instance, the compound 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (referred to as 13f) was confirmed as a potent EGFR inhibitor with an IC50 value of 22 nM against the EGFR tyrosine kinase. nih.govnih.govresearchgate.net This compound also showed strong antiproliferative effects against several cholangiocarcinoma (CCA) cell lines. nih.govnih.govresearchgate.net
Detailed research findings on the EGFR inhibitory activity of related compounds are presented below.
Table 1: EGFR Inhibitory and Antiproliferative Activity of Selected Phenyl-Pyridine/Pyrimidine (B1678525) Derivatives
Compound Target Activity (IC50) Cell Line Source 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) EGFR Tyrosine Kinase 22 nM N/A (Enzymatic Assay) [4, 10, 13] 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) Antiproliferative 1.3 µM KKU-100 (CCA) [4, 10] 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) Antiproliferative 1.5 µM KKU-452 (CCA) [4, 10] 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) Antiproliferative 1.7 µM KKU-M156 (CCA) [4, 10] Icotinib Derivative (3l) EGFR Tyrosine Kinase 0.42 µM N/A (Enzymatic Assay) guidetopharmacology.org Icotinib EGFR Tyrosine Kinase 0.00138 µM N/A (Enzymatic Assay) guidetopharmacology.org
Coxsackievirus B3 (CVB3) is a significant human pathogen responsible for conditions such as viral myocarditis. frontiersin.org While research into antiviral agents is ongoing, specific studies on this compound against CVB3 are not detailed in the available literature. However, research on structurally related compounds has shown promise. A series of 2-benzoxyl-phenylpyridine derivatives demonstrated moderate to good inhibitory activities against CVB3, with some compounds showing half-maximal effective concentration (EC50) values ranging from 24.6 to 100.7 μM. researchgate.net Similarly, N-phenyl benzamides have been identified as effective compounds against CVB3 and the related Coxsackievirus A9, acting as capsid binders that stabilize the virion. nih.gov These findings suggest that the phenyl-pyridine scaffold could be a valuable starting point for developing novel inhibitors targeting CVB3.
The diaminopyridine core structure is well-known for its activity as a blocker of voltage-gated potassium (Kv) channels. guidetopharmacology.orgguidetopharmacology.org Specifically, the parent compound 3,4-diaminopyridine (B372788) is a potent Kv channel blocker that has been found to act selectively on the potassium channels of nerve cell membranes. nih.gov This action prolongs the presynaptic action potential, thereby enhancing neurotransmitter release at neuromuscular junctions. While the pharmacological profile of 3,4-diaminopyridine is well-characterized, the specific influence of adding an N4-phenyl substituent, as seen in this compound, on Kv channel blockade has not been extensively elucidated. The addition of the bulky, lipophilic phenyl group could significantly alter the compound's affinity, selectivity, and pharmacokinetic properties with respect to different Kv channel subtypes, representing an important area for future investigation.
The development of metal-based antimicrobial and antifungal agents is a rapidly growing field of research aimed at combating drug resistance. nih.gov Pyridine (B92270) derivatives are known for their diverse biological activities, including antibacterial and antifungal properties. mdpi.com The chelation of such organic ligands to metal ions can significantly enhance their biological activity. nih.gov This enhancement is often explained by chelation theory, which posits that the metal ion reduces the polarity of the ligand, increases its lipophilicity, and facilitates its transport across microbial cell membranes.
Metal complexes incorporating pyridine moieties have demonstrated broad-spectrum antimicrobial efficacy. mdpi.com For example, a series of metal(II) complexes with the general formula [M(Py)6][B(C6F5)4]2 exhibited notable antibacterial activity against strains like Streptococcus pyogenes and antifungal activity against Candida albicans. mdpi.com Specifically, the zinc(II) complex showed exceptional antibacterial activity against S. pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, while the copper(II) and zinc(II) complexes demonstrated high antifungal activity against C. albicans with MIC values of 8 µg/mL. mdpi.com Given these precedents, it is highly probable that metal complexes of this compound could serve as potent antimicrobial and antifungal agents, making this a promising avenue for the development of new therapeutics. nih.govsemanticscholar.org
Table 2: Antimicrobial Activity of Representative Pyridine Metal Complexes
Complex Organism Activity (MIC) Source [Zn(Py)6][B(C6F5)4]2 Streptococcus pyogenes (Gram-positive) 4 µg/mL nih.gov [Mn(Py)6][B(C6F5)4]2 Shigella flexneri (Gram-negative) 8 µg/mL nih.gov [Fe(Py)6][B(C6F5)4]2 Klebsiella pneumoniae (Gram-negative) 8 µg/mL nih.gov [Cu(Py)6][B(C6F5)4]2 Candida albicans (Fungus) 8 µg/mL nih.gov [Zn(Py)6][B(C6F5)4]2 Candida albicans (Fungus) 8 µg/mL nih.gov
Structure-Activity Relationship (SAR) Studies and Drug Design
The development of this compound derivatives as therapeutic agents is heavily reliant on systematic Structure-Activity Relationship (SAR) studies. These investigations explore how modifications to the chemical scaffold influence biological activity, guiding the design of more potent and selective molecules. While direct SAR studies on this compound are not extensively published, valuable insights can be drawn from research on structurally analogous compounds, such as N2,N4-diphenylpyrimidine-2,4-diamines and other substituted pyridines.
Key areas of modification on the this compound scaffold for SAR studies include:
The Pyridine Core: Alterations to the pyridine ring itself, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact the electronic properties of the molecule, influencing its binding affinity to biological targets.
The N4-Phenyl Group: Substitutions on this phenyl ring are a primary focus for optimization. The position, size, and electronic nature of substituents can dictate the compound's interaction with hydrophobic pockets or specific residues within a target's active site. For instance, in related pyrimidine-diamine series, the addition of fluoro or methoxy (B1213986) groups to the aniline (B41778) rings has been shown to modulate anti-proliferative activity and kinase inhibitory potential. nih.govacs.org
The Diamine Moiety: The amino groups at the 3 and 4 positions are crucial for activity, often acting as hydrogen bond donors. Alkylation or acylation of these nitrogens can alter binding modes and pharmacokinetic properties. In a series of N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines, a methyl group at the N4 position was found to restrict bond rotation, which, along with hydrophobic interactions, was anticipated to influence binding at the colchicine (B1669291) site of tubulin. mdpi.com The presence of a free 2-NH2 group was also deemed important for the activity of these microtubule-disrupting compounds. mdpi.com
These SAR studies often employ computational methods, such as Comparative Molecular Field Analysis (CoMFA), to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. google.com Such models provide predictive power for designing new analogs with enhanced potency and selectivity. google.com For example, a 3D-QSAR pharmacophore model was used to design novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov
Table 1: Summary of Key SAR Findings for this compound Analogs and Related Scaffolds
| Scaffold/Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]indoles | N4-alkylation and 4'-O-alkylation | Considered important for potent microtubule depolymerizing activity. | mdpi.com |
| Pyrimido[4,5-b]indoles | Free 2-NH2 group | Identified as a key feature for maintaining high potency. | mdpi.com |
| N2,N4-diphenylpyrimidine-2,4-diamines | Fluoro-substituent on 4-aniline | Important for anti-proliferative activity against tumor cell lines. | acs.org |
| 3,5-Diacyl-2,4-dialkylpyridines | β-fluoroethyl or γ-fluoropropyl ester at the 5-position | Favorable for human A3 adenosine (B11128) receptor affinity. | google.com |
Elucidation of Molecular Mechanism of Action
Understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic tools. Research into related heterocyclic compounds has revealed their ability to interact with specific enzymes and receptors, modulate critical cellular signaling pathways, and ultimately control cell fate decisions like proliferation and apoptosis.
Derivatives based on pyridine and pyrimidine diamine scaffolds have been identified as potent inhibitors of several key enzyme families, particularly protein kinases, which are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been synthesized and shown to exhibit potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The inhibition of these kinases, which are critical regulators of the cell cycle and transcription, correlates well with the cytotoxic effects of these compounds on tumor cell lines. nih.gov Docking studies suggest these molecules can fit within the ATP-binding pocket of the kinases, providing a basis for further structural optimization. nih.gov
Adenosine Receptor Antagonism: Certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine receptors, with a notable selectivity for the A3 subtype. nih.gov Affinity is typically determined through radioligand binding assays. google.comnih.gov 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives, for example, have been developed as selective antagonists for human A3 adenosine receptors, which are targets for anti-inflammatory and cerebroprotective agents. google.comnih.gov
Tubulin Polymerization Inhibition: A series of N4-(substituted phenyl)-N4-methyl/desmethyl-9H-pyrimido[4,5-b]indole-2,4-diamines demonstrated potent anti-cancer activity by targeting microtubules. mdpi.com Mechanistic studies confirmed that the lead compounds directly inhibit tubulin polymerization and interfere with the binding of [3H]colchicine to tubulin, classifying them as microtubule-destabilizing agents. mdpi.com
Table 2: Examples of Molecular Targets for Pyridine/Pyrimidine-Diamine Derivatives
| Target Enzyme/Receptor | Inhibitor Scaffold Example | Method of Action | Reference |
|---|---|---|---|
| CDK2/cyclin E1 | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Inhibition of kinase activity, leading to cytotoxicity. | nih.gov |
| CDK9/cyclin T1 | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Inhibition of kinase activity, correlated with anti-HIV-1 activity. | nih.gov |
| A3 Adenosine Receptor | 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine | Antagonism, measured by radioligand binding assays. | google.com |
| Tubulin | N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole | Inhibition of polymerization and disruption of microtubule dynamics. | mdpi.com |
Beyond direct enzyme inhibition, this compound derivatives can influence cell behavior by modulating complex intracellular signaling networks. The NF-κB and mTOR pathways are two prominent examples that are central to inflammation, cell survival, and proliferation.
NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is a critical mediator of immune and inflammatory responses and is a key survival pathway for cancer cells. rsc.org Small molecules can inhibit this pathway at various points. For example, the curcumin (B1669340) analog EF24 has been shown to potently suppress NF-κB signaling by directly targeting IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the IκB inhibitor protein. rsc.org This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes. rsc.org A chemical biology screen also identified a pyridine-containing compound, CID-2858522, that selectively inhibits the NF-κB activation pathway induced by protein kinase C (PKC), which is crucial for acquired immunity.
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and protein synthesis. rsc.org It exists in two complexes, mTORC1 and mTORC2. chemenu.comresearchgate.net Small molecule inhibitors can disrupt this pathway's activity. For instance, treatment of cells with certain agents can lead to a decrease in the phosphorylation of key mTORC1 substrates like the S6 ribosomal protein and 4E-BP1, which are essential for ribosome biogenesis and cap-dependent translation, respectively. rsc.org The mechanism of mTORC2 activation involves the binding of PtdIns(3,4,5)P3 to the SIN1 component of the complex, which releases an auto-inhibitory interaction with the mTOR kinase domain, presenting another potential point of therapeutic intervention. chemenu.comresearchgate.net
A primary goal in cancer therapy is to halt uncontrolled cell division and induce programmed cell death (apoptosis) in malignant cells. Derivatives of this compound are investigated for these properties.
Cell Cycle Arrest: Many cytotoxic agents function by disrupting the cell cycle, preventing cells from progressing through the phases required for division. Pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest at different phases depending on the cell line; for example, arresting Hela cells at the S phase and MCF7 cells at the G2/M phase. mdpi.com Similarly, pyrimido[4,5-b]indole derivatives that disrupt microtubule function lead to an accumulation of cells in the G2/M phase. mdpi.com Chidamide, another aminopyridine-containing compound, induces G0/G1 phase arrest in acute myeloid leukemia (AML) cells by upregulating the NR4A3/P21 axis. researchgate.net
Apoptosis Induction: Apoptosis is a regulated process of cell death essential for normal tissue homeostasis. Its induction is a key mechanism for many anti-cancer drugs. The neurotoxin 1-methyl-4-phenylpyridinium has been shown to kill cerebellar granule cells by inducing apoptosis. rsc.org In leukemia cell lines such as NB4, various compounds have been shown to induce apoptosis, which can be observed through morphological changes, Annexin V staining, and the activation of key effector proteins. researchgate.netalfa-chemistry.com The mechanism often involves the cleavage and activation of Caspase-3, the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP), and the modulation of Bcl-2 family proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Survivin. researchgate.net
Table 3: Effects of this compound-Related Compounds on Cell Cycle Progression
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Hela (Cervical Cancer) | Arrest at S phase | mdpi.com |
| Pyrazolo[3,4-b]pyridines | MCF7 (Breast Cancer) | Arrest at G2/M phase | mdpi.com |
| Pyrimido[4,5-b]indoles | A-10 (Vascular Smooth Muscle) | Accumulation in G2/M phase | mdpi.com |
| Chidamide (Aminopyridine derivative) | AML (Leukemia) | Arrest at G0/G1 phase | researchgate.net |
Derivatization for Improved Biological Profiles (e.g., Metabolic Stability)
While achieving high potency against a biological target is a primary goal, a successful drug candidate must also possess a favorable pharmacokinetic profile, including adequate solubility, permeability, and metabolic stability. Derivatization of the parent this compound scaffold is a key strategy to optimize these properties.
Strategies for improving biological profiles include:
Enhancing Solubility: The introduction of polar functional groups, such as hydroxyl, carboxyl, or basic amine moieties, can increase aqueous solubility. For example, the design of a derivatization reagent for analytical purposes involved incorporating a positively charged piperazino group to make the molecule more hydrophilic and suitable for capillary electrophoresis. This principle can be applied to drug candidates to improve their dissolution and absorption characteristics.
Improving Metabolic Stability: Metabolism, primarily by cytochrome P450 enzymes in the liver, is a major route of drug clearance. If a molecule is metabolized too quickly, its duration of action will be short. Derivatization can be used to block metabolically labile sites. For instance, if a specific phenyl ring is susceptible to hydroxylation, adding a fluorine atom at that position can prevent this metabolic pathway, thereby increasing the compound's half-life. Evaluating in vitro clearance in liver microsomes is a standard method to assess metabolic stability during the optimization process. acs.org
Applications in Materials Science
The unique electronic and structural properties of the phenylpyridine diamine scaffold make its derivatives attractive building blocks for advanced functional materials. The combination of the electron-deficient pyridine ring, the electron-donating amino groups, and the aromatic phenyl substituent allows for the tuning of optical and electrical properties. The pyridine ring's ability to participate in π-π interactions and coordinate with metal ions is particularly valuable. rsc.org
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are extensively used in OLED technology. Their electron-deficient nature makes them suitable as electron-transporting materials (ETMs), facilitating charge balance within the device and improving efficiency. nih.gov Donor-acceptor molecules incorporating pyridine have been developed as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve high quantum efficiencies. nih.govacs.org Derivatives of this compound could be designed as host materials for phosphorescent dopants or as TADF emitters themselves.
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the exocyclic amino groups of this compound can act as effective coordination sites (ligands) for metal ions. This allows for the self-assembly of highly ordered, porous structures known as Metal-Organic Frameworks (MOFs). Pyridine-based ligands are widely used to construct MOFs with tunable pore sizes and high thermal stability. mdpi.comrsc.org These materials have significant potential in applications such as gas storage, chemical separation, catalysis, and as electrode materials for energy storage devices. mdpi.com
Chemosensors: The scaffold can be incorporated into larger molecular systems designed to detect specific analytes. Fused tricyclic structures containing pyridine units have been synthesized to act as fluorescent chemosensors. These molecules exhibit changes in their fluorescence properties upon binding to metal ions, such as Cu2+, allowing for their sensitive and selective detection.
Luminescent and Phosphorescent Materials (e.g., Iridium Complexes)
The pyridine moiety is a classic ligand in coordination chemistry. When combined with a phenyl group, as in 2-phenylpyridine (B120327), it forms a bidentate cyclometalating ligand that is foundational for highly efficient phosphorescent emitters, particularly with heavy metal ions like iridium(III). These complexes are central to the technology of PhOLEDs. dntb.gov.ua
This compound and its derivatives can serve as ancillary or main ligands in such complexes. The amino groups can coordinate to the metal center or be used as handles for further functionalization to fine-tune the electronic and photophysical properties of the complex. The electronic nature of the substituents on the phenylpyridine framework significantly impacts the energy of the metal-to-ligand charge transfer (MLCT) states, which in turn determines the emission color, quantum yield, and excited-state lifetime of the phosphorescent complex. rsc.org For example, iridium(III) complexes with fluorinated 2-phenylpyridine ligands have been extensively studied for their electroluminescent properties. The introduction of the diamine functionality could further modulate these properties, potentially leading to novel emitters with desirable characteristics.
Table 3: Photophysical Properties of Representative Iridium(III) Complexes with Phenylpyridine-type Ligands
| Complex | Emission Peak (nm) | Quantum Yield (%) | Excited State Lifetime (µs) | Source |
|---|---|---|---|---|
| [Ir(N^C)₂(picolinic acid)] | ~550-670 | up to 30 | up to 60 | rsc.org |
| [Ir(N^C)₂(2,2′-bipyridine)]⁺ | ~550-670 | up to 30 | up to 60 | rsc.org |
Note: N^C represents a cyclometalated 1-phenyl-2-(4-(pyridin-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole ligand.
Photochromic Materials
Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. nih.gov This property allows for the development of "smart" materials for applications such as optical data storage, molecular switches, and ophthalmic lenses. Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance.
The incorporation of heterocyclic rings, such as pyridine, into the structure of photochromic molecules is a common strategy to modulate their properties. researchgate.net For example, pyridine-containing diarylethenes have been synthesized, and their photochromic and fluorescent properties have been investigated. The position of the nitrogen atom in the pyridine ring was found to efficiently modulate the optical and electrochemical properties of these molecular switches. researchgate.net
While there are no direct reports on the photochromic properties of this compound itself, its structure could be integrated into known photochromic systems. For instance, it could be used as a substituent on one of the aryl rings of a diarylethene. The electron-donating diamine groups and the phenyl ring would likely influence the electronic structure of both the open and closed isomers of the diarylethene, thereby affecting the coloration/decoloration wavelengths, quantum yields of the photo-switching process, and the stability of the isomers.
Future Directions and Emerging Research Avenues for N4 Phenylpyridine 3,4 Diamine
Development of Novel and Sustainable Synthetic Strategies
The synthesis of diaminopyridines, foundational structures for many biologically active compounds, is an area of continuous improvement. nih.gov Future research will focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing N4-Phenylpyridine-3,4-diamine and its derivatives. Traditional multi-step syntheses that often involve harsh conditions and generate significant waste are being replaced by modern, sustainable approaches. rasayanjournal.co.inresearchgate.net
Key emerging strategies include:
Palladium-Catalyzed Coupling Reactions : Advanced methods using palladium catalysis are enabling the streamlined synthesis of diaminopyridines from readily available starting materials under remarkably mild conditions. nih.govacs.org This approach allows for the efficient formation of the carbon-nitrogen bonds crucial for the N4-phenyl group.
Green Chemistry Approaches : Future synthetic protocols will increasingly incorporate principles of green chemistry. rasayanjournal.co.in This involves the use of microwave-assisted synthesis, solvent-free reaction conditions, and multicomponent reactions (MCRs) that combine several steps into a single, efficient operation, thereby reducing energy consumption and solvent waste. researchgate.netresearchgate.netnih.gov
Automated Nanoscale Synthesis : High-throughput synthesis on a nanoscale is a transformative approach that allows for the rapid exploration of a vast chemical space with minimal waste. rsc.org Automating the synthesis of this compound analogues will accelerate the discovery of new derivatives with optimized properties.
Advanced Computational Modeling and Machine Learning in Compound and Material Design
The paradigm of chemical and materials discovery is being revolutionized by artificial intelligence (AI) and computational modeling. mdpi.com Instead of relying on laborious trial-and-error, researchers can now use predictive models to design novel molecules with desired properties from the outset.
Future research in this area will involve:
Quantitative Structure-Activity Relationship (QSAR) : Machine learning models will be trained on datasets of pyridine (B92270) derivatives to learn the complex relationship between their chemical structure and biological activity. youtube.com These models can then predict the efficacy of new, unsynthesized this compound derivatives.
Deep Learning for De Novo Design : Deep generative models are capable of designing entirely new molecular structures tailored to fit a specific biological target, such as the binding pocket of a protein. nih.govyoutube.com This will enable the creation of novel therapeutic candidates based on the this compound scaffold.
Integrated Autonomous Workflows : The synergistic use of high-throughput simulations with machine learning in a closed-loop system is vital for the accelerated and autonomous discovery of new molecules. arxiv.org This approach can rapidly screen vast virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing.
Exploration of New Catalytic Transformations and Energy Applications
The electron-rich nitrogen atoms in the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. Phenylpyridine-based ligands are known to form stable and highly active complexes with various metals. chemscene.com
Emerging research avenues include:
Homogeneous Catalysis : Derivatives of this compound can be developed as novel ligands for transition metal catalysts, particularly palladium. nih.gov Such complexes are expected to show high efficiency in important organic reactions like Suzuki-Miyaura and Heck cross-coupling, which are fundamental in pharmaceutical and materials synthesis. nih.govacs.org
Photocatalysis : Phenylpyridine ligands are integral to the creation of metal complexes used in photocatalysis and organic light-emitting diodes (OLEDs) due to their excellent luminescent properties. chemscene.com Future work will explore the potential of this compound-based metal complexes in light-driven chemical reactions and for the development of new optoelectronic materials.
Rational Design of Targeted Therapeutic Agents with Enhanced Efficacy and Selectivity
The diaminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs. A significant future direction for this compound is its use as a core structure for the rational design of next-generation therapeutic agents, particularly in oncology. nih.gov
Key research focuses will be:
Kinase Inhibitors : The pyridine-diamine motif is a well-established "hinge-binder" for protein kinases, which are critical targets in cancer therapy. acs.org Rational design approaches will be used to develop derivatives of this compound as highly potent and selective inhibitors of specific cancer-driving kinases like FLT3 and EGFR. nih.govresearchgate.netnih.govresearchgate.net
Overcoming Drug Resistance : A major challenge in cancer treatment is acquired drug resistance. Research on closely related N2, N4-diphenylpyridine-2,4-diamine derivatives has shown promise in overcoming resistance to existing EGFR inhibitors. nih.govsemanticscholar.org A similar strategy will be applied to this compound to design agents that are effective against drug-resistant cancer mutations.
Improving Selectivity : A critical goal in drug design is to maximize efficacy while minimizing side effects. This is often achieved by designing inhibitors that are highly selective for the target protein over closely related ones (e.g., FLT3 vs. c-KIT). nih.govresearchgate.net Computational and medicinal chemistry efforts will focus on modifying the this compound structure to achieve this high degree of selectivity.
Integration into Multifunctional and Responsive Advanced Materials
The field of "smart" materials, which can change their properties in response to external stimuli, offers exciting new possibilities for this compound. rsc.orgnih.gov The presence of two reactive amine groups allows this compound to be used as a monomer or cross-linking agent in the synthesis of advanced polymers.
Future directions in materials science include:
Stimuli-Responsive Polymers : this compound can be incorporated into polymer chains to create materials that respond to changes in pH, temperature, or light. rsc.orgundip.ac.id The pyridine nitrogen provides a pH-sensitive site, making these materials promising for applications like targeted drug delivery systems that release their payload in specific physiological environments. nih.gov
Functional Hydrogels : Hydrogels constructed from polymers containing the this compound unit could exhibit tunable swelling and porosity. nih.gov These "smart" hydrogels could be used in biosensors, regenerative medicine, and for creating gated membranes with controllable permeability. undip.ac.id
Coordination Polymers and Functional Materials : The ability of the diamine and pyridine moieties to coordinate with metal ions can be exploited to synthesize coordination polymers and metal-organic frameworks (MOFs). chemscene.com These materials could have unique electronic, magnetic, or porous properties suitable for applications in sensing, gas storage, or catalysis.
Future Research Avenues for this compound
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | Development of green chemistry methods (e.g., microwave-assisted, MCRs) and automated synthesis. rasayanjournal.co.inrsc.org | Reduced environmental footprint, lower costs, and accelerated discovery of new derivatives. |
| Computational Design | Use of AI/ML for de novo design and prediction of biological and material properties. nih.govarxiv.org | Faster identification of lead compounds, reduced reliance on physical screening, and optimized molecular design. |
| Catalysis & Energy | Design of novel ligands for transition metal catalysts and exploration of photocatalytic properties. chemscene.comnih.gov | More efficient chemical manufacturing processes and development of new materials for energy conversion and OLEDs. |
| Targeted Therapeutics | Rational design of highly selective kinase inhibitors to treat cancers and overcome drug resistance. nih.govnih.gov | More effective and safer medicines with fewer side effects, particularly in oncology. |
| Advanced Materials | Incorporation as a monomer into stimuli-responsive polymers and hydrogels for "smart" applications. rsc.orgrsc.org | New materials for targeted drug delivery, biosensing, regenerative medicine, and smart textiles. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N4-Phenylpyridine-3,4-diamine, and what reagents/conditions are critical for optimizing yield?
- Answer : Synthesis typically involves multi-step reactions starting with the pyridine core. Key steps include halogenation, nucleophilic substitution, or catalytic hydrogenation. For example, substitution reactions often employ palladium catalysts (e.g., Suzuki coupling) and bases like potassium carbonate in polar aprotic solvents (e.g., DMF) under inert atmospheres . Reductive amination may require hydrogenation catalysts (e.g., Pd/C) and elevated temperatures (80–120°C). Optimization focuses on solvent choice (e.g., ethanol vs. DMF), catalyst loading (1–5 mol%), and reaction time (12–24 hours) to minimize by-products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm substituent positions and amine proton environments. For example, aromatic protons in the pyridine ring appear at δ 6.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 151.21 g/mol for the base structure) .
- X-ray Crystallography : Resolves spatial arrangement of the phenyl and amine groups .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Answer : Major impurities include:
- Oxidized Derivatives : Formed due to air exposure; mitigated using inert atmospheres (N₂/Ar) .
- Incomplete Substitution : Addressed by excess phenylboronic acid in coupling reactions .
- By-Product Table :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| N4-Benzylpyridine-3,4-diamine | Cross-contamination | Rigorous solvent purification |
| 3-Nitropyridine derivatives | Over-oxidation | Controlled oxidizing agent use |
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of N4-substitution in pyridine-3,4-diamine derivatives?
- Answer : Regioselectivity is controlled by:
- Steric Effects : Bulky substituents (e.g., isopropyl) favor substitution at the less hindered N4 position .
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) direct nucleophiles to the para position via resonance stabilization .
- Catalytic Systems : Palladium catalysts with chelating ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance selectivity for N4 over N3 .
Q. What advanced analytical techniques resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Discrepancies arise from:
- Purity Variability : Use HPLC-MS (≥98% purity threshold) to exclude activity artifacts .
- Solubility Differences : Compare results in DMSO vs. aqueous buffers; logP calculations (e.g., ~2.5 for N4-phenyl derivatives) guide solvent selection .
- Target Specificity : Surface Plasmon Resonance (SPR) or ITC assays validate binding kinetics to receptors (e.g., kinase inhibition ).
Q. What computational methods predict the reactivity of this compound in catalytic cycles?
- Answer :
- Density Functional Theory (DFT) : Models transition states for substitution reactions (e.g., activation energies for Pd-catalyzed coupling) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes charged intermediates) .
- Table: Key Computational Parameters
| Parameter | Value/Model | Application |
|---|---|---|
| HOMO-LUMO Gap | ~4.5 eV | Predicts electrophilic sites |
| Solvation Energy (ΔG) | -15.2 kcal/mol (H₂O) | Guides solvent optimization |
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Sample Preparation : Dissolve compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.
Analysis Intervals : Assess degradation at 0, 7, 14, 30 days via:
- UV-Vis Spectroscopy : Track absorbance shifts (λmax ~270 nm for intact compound).
- LC-MS : Identify degradation products (e.g., hydrolyzed amines or oxidized species).
Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .
Q. What strategies reconcile contradictory catalytic activity data in cross-coupling reactions involving this compound?
- Approach :
- Control Experiments : Repeat reactions with degassed solvents to exclude oxygen interference .
- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to isolate ligand effects .
- By-Product Analysis : Use GC-MS to detect homocoupling by-products (e.g., biphenyl derivatives) .
Data Contradiction Analysis
Q. Why do some studies report this compound as a kinase inhibitor, while others show no activity?
- Resolution :
- Structural Variants : Minor modifications (e.g., halogenation at C5) drastically alter binding affinity .
- Assay Conditions : ATP concentration in kinase assays (e.g., 10 µM vs. 1 mM) affects IC₅₀ measurements .
- Table: Comparative Activity Data
| Derivative | Kinase Inhibited | IC₅₀ (nM) | Assay Conditions |
|---|---|---|---|
| N4-(4-Fluorophenyl) | EGFR | 12 ± 3 | 10 µM ATP, pH 7.4 |
| N4-(2-Morpholinoethyl) | None | >10,000 | 1 mM ATP, pH 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
